molecular formula C14H10Cl2N2O3S B2936564 N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 197512-96-2

N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No. B2936564
CAS RN: 197512-96-2
M. Wt: 357.21
InChI Key: PCXRURGPHMKOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as CNP-CPA, is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various fields. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, and has also been studied for its potential to act as an antimicrobial agent. In addition, CNP-CPA has been used in the development of novel cancer drugs and has been shown to have an inhibitory effect on a variety of cancer cell lines.

Scientific Research Applications

Non-linear Optical Material Applications

N-(3-nitro­phenyl)­acet­amide, a compound with a structure closely related to N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, has been studied for its applications as an organic non-linear optical material. It crystallizes in the chiral space group P21, showing potential for use in optical technologies due to its unique crystalline structure (Mahalakshmi, Upadhyaya, & Row, 2002).

Vibrational Spectroscopic Analysis

The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, similar in structure to the compound , was characterized to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy. This analysis, supported by density functional theory, provides insights into its geometric equilibrium and intra-molecular hydrogen bond, highlighting its stereo-electronic interactions and stability (Jenepha Mary, Pradhan, & James, 2022).

Anticancer, Anti-Inflammatory, and Analgesic Research

Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share functional groups with this compound, has shown potential anticancer, anti-inflammatory, and analgesic activities. These studies indicate that halogen substitution on the aromatic ring may enhance these biological activities, suggesting possible therapeutic applications beyond their initial scope (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Applications

Sulfanilamide derivatives, including compounds structurally related to this compound, have been synthesized and characterized for their antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents, indicating the broad potential of such compounds in combating microbial resistance (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXRURGPHMKOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.